

A Comparative Guide to SHP2 Inhibitors: RMC-4529 and Beyond

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For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, a key driver of many cancers, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of **RMC-4529** (also known as RMC-4630 or SAR442720) against other prominent SHP2 inhibitors in clinical development, including TNO155, JAB-3068, and RLY-1971. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 presents a promising therapeutic strategy to attenuate oncogenic signaling. The inhibitors discussed in this guide are allosteric inhibitors, which bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[1]



Biochemical and Cellular Potency

A direct comparison of the biochemical and cellular potency of SHP2 inhibitors is crucial for understanding their intrinsic activity. The half-maximal inhibitory concentration (IC50) is a key metric, though it's important to note that variations in assay conditions can influence these values.

Inhibitor	Alias	Biochemical IC50 (nM)	Cellular Activity (Cell Line)	Reference
RMC-4529	RMC-4630, SAR442720	Data not publicly available in direct comparative studies	Active in RAS- mutant cell lines	[2][3]
TNO155	11	IC50 of 100 nM in KYSE520 5- day cell proliferation assay	[4][5]	
JAB-3068	Data not publicly available in direct comparative studies	Active in various solid tumor cell lines	[6][7]	
RLY-1971	GDC-1971	Data not publicly available in direct comparative studies	Potent inhibition of SHP2 in preclinical models	[8][9]

Preclinical Pharmacology

Preclinical studies in animal models provide valuable insights into the in vivo efficacy and pharmacokinetic properties of these inhibitors.



Inhibitor	Animal Model	Key Findings	Reference
RMC-4529	Mouse xenograft models	Showed anti-tumor effects and modulation of the immune system. Combination with a PD-1 inhibitor resulted in deep and durable tumor growth inhibition.	[2]
TNO155	Mouse, Rat, Dog, Monkey	Good oral bioavailability across species (60-100%). Showed promise in combination with various targeted therapies in solid tumor cell lines and patient-derived xenograft models.	[4]
JAB-3068	Preclinical models	Showed anti-tumor activity.	[6][7]
RLY-1971	Preclinical cancer models	Demonstrated significant anti-tumor activity as a monotherapy and in combination with other anti-tumor agents.	[8][9]

Clinical Development and Preliminary Efficacy

All four inhibitors have entered clinical trials, primarily in patients with advanced solid tumors harboring RAS pathway mutations. The following table summarizes key findings from early-phase clinical studies.



Inhibitor	Phase of Development	Key Clinical Findings (Monotherapy/Com bination)	Reference
RMC-4529	Phase 1/2	Monotherapy: Disease control rate (DCR) of 71% in KRAS G12C mutated NSCLC. Combination with sotorasib was safe and tolerable with promising early clinical activity in NSCLC.	[10]
TNO155	Phase 1/2	Monotherapy: Stable disease (SD) in 20% of patients with advanced solid tumors. Combination with spartalizumab: DCR of 26.3%. Combination with ribociclib: DCR of 13.0%.	[11][12][13][14]
JAB-3068	Phase 1/2	Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have been identified for monotherapy.	[15]
RLY-1971	Phase 1	Currently in clinical trials in combination with the KRAS G12C inhibitor divarasib.	[8][9]



Safety and Tolerability

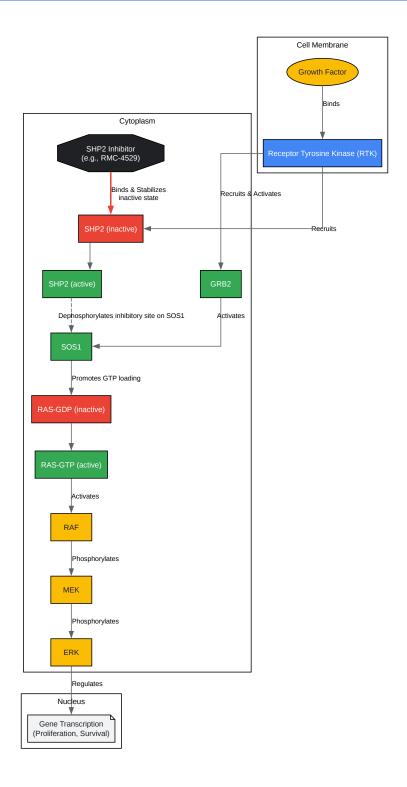
The safety profiles of these SHP2 inhibitors are generally comparable, with common adverse events reflecting their on-target effects.

Inhibitor	Common Adverse Events (All Grades)	Reference
RMC-4529	Edema (peripheral and pulmonary), decreased ejection fraction, cytopenias.	[16]
TNO155	Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis.	[12][14]
JAB-3068	DLTs evaluated in dose- escalation studies.	[17]
RLY-1971	Safety data from ongoing trials not yet fully reported.	

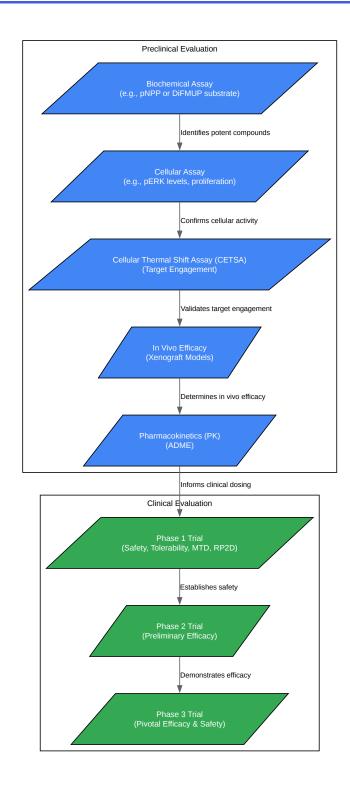
Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.









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